E3 ligase Ligand-Linker Conjugates 16

Übersicht

Beschreibung

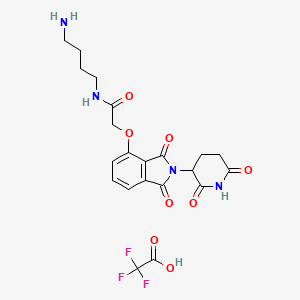

E3 Ligase Ligand-Linker Conjugate 16 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates 16 involves the conjugation of E3 ligase ligand and linker, which includes Thalidomide . This compound can serve as a key intermediate for the synthesis of complete PROTAC molecules . The development of PROTACs utilizing under-explored E3 ligases is being accelerated by systematically characterizing E3 ligases from various aspects .

Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugates 16 is complex, involving the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .

Chemical Reactions Analysis

The chemical reactions involved in the formation of E3 Ligase Ligand-Linker Conjugates 16 are complex and involve the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .

Physical And Chemical Properties Analysis

The molecular formula of E3 Ligase Ligand-Linker Conjugates 16 is C21H23F3N4O8 . Its molecular weight is 516.4 g/mol .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research and Protein Degradation

- Scientific Field: Cancer Research and Molecular Biology .

- Summary of the Application: E3 ligase Ligand-Linker Conjugates 16 is used in the development of Proteolysis Targeting Chimeras (PROTACs), which are capable of achieving targeted protein degradation . These compounds have shown great therapeutic potential and usefulness as molecular biology tools .

- Methods of Application: The E3 ligase Ligand-Linker Conjugate 16, which consists of Thalidomide and the corresponding Linker, can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules . In the development of PROTACs, this conjugate is linked to a protein-targeting ligand, forming a heterobifunctional compound . This compound induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

- Results or Outcomes: The use of E3 ligase Ligand-Linker Conjugates 16 in the development of PROTACs has expanded the spectrum of CDK6-specific PROTACs to von Hippel Lindau (VHL) and cellular inhibitor of apoptosis protein 1 (cIAP1) . These new degraders have shown potent and long-lasting degrading activity in human and mouse cells and inhibited proliferation of several leukemia, myeloma, and breast cancer cell lines .

Application in Hematologic Malignancies

- Scientific Field: Hematology and Oncology .

- Summary of the Application: Proteolysis targeting chimeras (PROTACs), which can be developed using E3 ligase Ligand-Linker Conjugates 16, are emerging therapeutics for hematologic malignancies . They are potentially superior to conventional small molecule inhibitors (SMIs) due to their unique mechanism of action, ability to target “undruggable” and mutant proteins, and improved target selectivity .

- Methods of Application: PROTACs are bivalent small molecules consisting of a ligand that binds to a protein of interest (POI) connected via a linker to a recruitment moiety for an E3 ubiquitin ligase . Such conjugates can recruit the POI to the E3 ligase, promote proximity-induced ubiquitination of the POI, and lead to its degradation through the ubiquitin proteasome system (UPS) .

- Results or Outcomes: Some of these reported PROTACs exhibit unprecedented efficacy and specificity in degrading various oncogenic proteins and have advanced to various stages of preclinical and clinical development for the treatment of cancer and hematologic malignancy .

Application in Expanding the Scope of Targeted Protein Degradation

- Scientific Field: Molecular Biology and Biochemistry .

- Summary of the Application: The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

- Methods of Application: More recently, additional E3s were explored and used successfully in degraders . This involves the use of E3 ligase Ligand-Linker Conjugates 16 to develop PROTACs that can degrade numerous oncogenic protein targets with unprecedented efficacy .

- Results or Outcomes: Significant progress has been made in the development of antitumor PROTACs over the last 20 years . This demonstrates that PROTACs can degrade numerous oncogenic protein targets with unprecedented efficacy .

Application in Autoimmune Diseases and Inflammation

- Scientific Field: Immunology .

- Summary of the Application: E3 ligase Ligand-Linker Conjugates 16 can be used to develop Proteolysis Targeting Chimeras (PROTACs) that can target proteins involved in autoimmune diseases and inflammation . By degrading these proteins, PROTACs can potentially alleviate the symptoms of these conditions .

- Methods of Application: The development of these PROTACs involves the use of E3 ligase Ligand-Linker Conjugates 16 to recruit specific E3 ligases, which then ubiquitinate the target proteins. This leads to the degradation of these proteins and a reduction in their activity .

Application in Expanding the Scope of Targeted Protein Degradation

- Scientific Field: Molecular Biology and Biochemistry .

- Summary of the Application: The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

- Methods of Application: More recently, additional E3s were explored and used successfully in degraders . This involves the use of E3 ligase Ligand-Linker Conjugates 16 to develop PROTACs that can degrade numerous oncogenic protein targets with unprecedented efficacy .

- Results or Outcomes: Significant progress has been made in the development of antitumor PROTACs over the last 20 years . This demonstrates that PROTACs can degrade numerous oncogenic protein targets with unprecedented efficacy .

Zukünftige Richtungen

The future directions in the research of E3 Ligase Ligand-Linker Conjugates 16 and similar compounds involve the expansion of the PROTACtable genome universe of E3 ligases . This includes the recruitment of additional E3 ligases to further enhance the therapeutic potential of targeted protein degradation . A user-friendly and flexible web portal has been developed to assist researchers in rapidly identifying E3 ligases with promising targeted protein degradation activities against specifically desired targets .

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPBWSTMLHSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 16 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

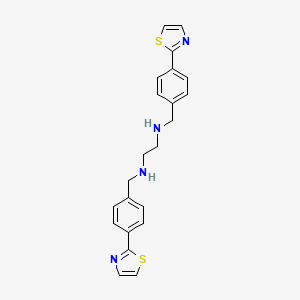

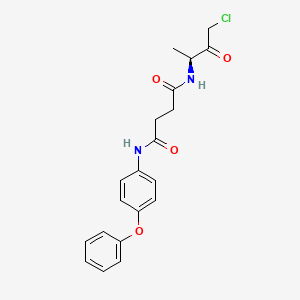

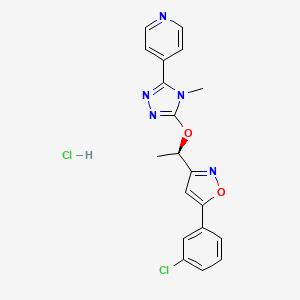

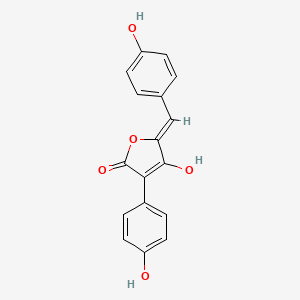

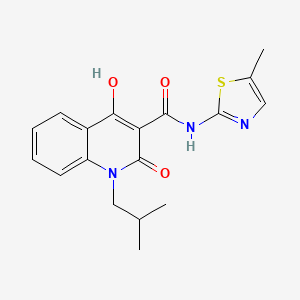

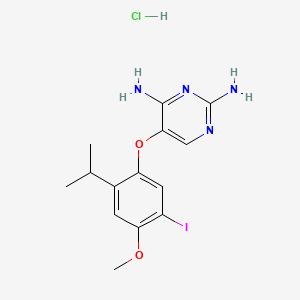

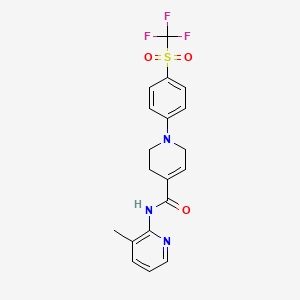

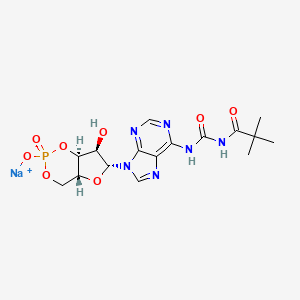

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)